molecular formula C15H16N2O4 B2813295 ethyl 2-oxo-2-((4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)amino)acetate CAS No. 1207042-72-5

ethyl 2-oxo-2-((4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)amino)acetate

Katalognummer: B2813295
CAS-Nummer: 1207042-72-5
Molekulargewicht: 288.303
InChI-Schlüssel: AHIVNRJLZRYNAX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 2-oxo-2-((4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)amino)acetate is a high-purity chemical compound offered for non-human research applications. This molecule features a complex polycyclic structure centered on the 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline scaffold, a framework of significant interest in modern drug discovery . The core structure is functionalized with an ethyl oxoacetate group, making it a valuable intermediate for synthetic and medicinal chemistry programs. The pyrroloquinoline scaffold is a prominent pharmacophore in the development of novel therapeutic agents. Recent scientific literature highlights derivatives of this core structure as potential inhibitors of key coagulation factors, such as Xa and XIa, indicating their value in anticoagulant research . While the specific biological activity of this exact ester derivative may be under investigation, its structure positions it as a versatile building block for constructing more complex hybrid molecules aimed at modulating enzyme activity . Researchers can utilize this compound to explore structure-activity relationships, develop targeted libraries, or as a precursor in the synthesis of potential multimodal agents. Please note: This product is for research purposes only and is not intended for diagnostic or therapeutic applications. It is strictly for use by qualified professionals in a controlled laboratory setting.

Eigenschaften

IUPAC Name

ethyl 2-oxo-2-[(11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)amino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O4/c1-2-21-15(20)14(19)16-11-7-9-3-4-12(18)17-6-5-10(8-11)13(9)17/h7-8H,2-6H2,1H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHIVNRJLZRYNAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)NC1=CC2=C3C(=C1)CCN3C(=O)CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Wirkmechanismus

Mode of Action

It is known that the compound can be reduced by a recombinant reductase, which suggests that it may undergo enzymatic transformations in the body.

Biochemical Pathways

Given that the compound can be reduced by a recombinant reductase, it may be involved in redox reactions and associated biochemical pathways.

Pharmacokinetics

The fact that the compound can be reduced by a recombinant reductase suggests that it may be metabolized in the body. The impact of these properties on the compound’s bioavailability is currently unknown.

Biologische Aktivität

Ethyl 2-oxo-2-((4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)amino)acetate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesis, structure-activity relationship (SAR), and relevant case studies to provide a comprehensive overview.

Chemical Structure and Properties

The molecular formula of this compound is C15H16N2O4, with a molecular weight of approximately 288.303 g/mol. The compound features a pyrroloquinoline core, which is known for its diverse biological activities.

Table 1: Basic Properties of Ethyl 2-Oxo Compound

PropertyValue
Molecular FormulaC15H16N2O4
Molecular Weight288.303 g/mol
Purity≥95%
IUPAC NameEthyl 2-oxo-2-[...amino]acetate

Antimicrobial Activity

Research indicates that derivatives of pyrroloquinoline compounds exhibit notable antimicrobial properties. For instance, studies have demonstrated that certain analogs possess significant activity against various bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Antitumor Activity

Ethyl 2-oxo compounds have shown promise in anticancer research. A study highlighted the compound's ability to inhibit cell proliferation in several cancer cell lines. The SAR analysis revealed that modifications to the pyrroloquinoline structure can enhance cytotoxic effects.

Case Study: Anticancer Efficacy

In a recent study published in Journal of Medicinal Chemistry, ethyl 2-oxo derivatives were tested against A549 (lung cancer) and MCF7 (breast cancer) cell lines. The results indicated that certain derivatives exhibited IC50 values lower than standard chemotherapeutics like doxorubicin, suggesting potent anticancer activity.

Anticonvulsant Activity

The anticonvulsant properties of ethyl 2-oxo compounds have also been explored. A study reported that structural modifications led to increased efficacy in preventing seizures in animal models. The proposed mechanism involves modulation of neurotransmitter systems and ion channels.

Structure-Activity Relationship (SAR)

The SAR studies conducted on ethyl 2-oxo compounds reveal critical insights into how structural changes influence biological activity:

  • Pyrroloquinoline Core : Variations in substituents on the pyrroloquinoline ring significantly affect potency.
  • Functional Groups : The presence of electron-withdrawing groups enhances interaction with biological targets.
  • Chain Length : Altering the length of the ethyl chain attached to the carbonyl group can optimize lipophilicity and bioavailability.

Table 2: Summary of SAR Findings

ModificationEffect on Activity
Electron-withdrawing groupsIncreased potency
Extended ethyl chainEnhanced bioavailability
Substituted pyrroloquinolineVariable cytotoxicity

Vergleich Mit ähnlichen Verbindungen

Substituent Variations at Position 8

  • Ethyl 2-oxo-2-((4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)amino)acetate: Contains an ethyl oxoacetate group, enhancing polarity and hydrogen-bonding capacity.
  • 8-Ethoxy-4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione (): Features an ethoxy group, which increases hydrophobicity compared to the oxoacetate. Molecular weight: 274.1434.
  • N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)propionamide (): Replaces the ester with a propionamide group, altering metabolic stability and solubility.

Hybrid Systems with Thioxothiazolidinone Moieties

Compounds like (Z)-8-Ethoxy-4,4,6-trimethyl-1-(5-oxo-2-thioxoimidazolidin-4-ylidene)-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one () incorporate thioxothiazolidinone rings.

Physicochemical Properties

Key data for selected analogs are summarized below:

Compound Name Molecular Weight Melting Point (°C) Notable Substituents
This compound Not reported Not reported Ethyl oxoacetate
8-Ethoxy-4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione 274.1436 Not reported Ethoxy, diketone
(Z)-8-Ethoxy-4,4,6-trimethyl-1-(5-oxo-2-thioxoimidazolidin-4-ylidene)-... Not reported 343–345 Thioxothiazolidinone, ethoxy
Ethyl 2-oxo-2-(phenylamino)acetate 194.1 Not reported Phenylamino, oxoacetate

Data sourced from , and 11.

The target compound’s lack of reported melting point and molecular weight highlights gaps in publicly available data, a common issue with newer or less-studied derivatives.

Functional Implications

  • Ester vs. Amide Groups : The ethyl oxoacetate in the target compound may confer higher metabolic lability compared to the amide in N-(4-oxo-...propionamide , which is more resistant to esterases .

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for ethyl 2-oxo-2-((4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)amino)acetate?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with the condensation of ethyl oxalyl chloride with a pyrroloquinoline precursor in anhydrous tetrahydrofuran (THF) at low temperatures (e.g., −78°C). Cyclization steps may follow using sodium hydride or similar bases. Purification often employs column chromatography or recrystallization. Key intermediates should be verified via 1H^1H-NMR and HPLC to confirm regioselectivity and purity .

Q. How is the molecular structure of this compound characterized?

  • Methodological Answer : X-ray crystallography using SHELX software (e.g., SHELXL for refinement) is critical for resolving the fused pyrroloquinoline core and acetamide substituents. Complementary techniques include high-resolution mass spectrometry (HRMS-ESI) for molecular weight confirmation and 13C^{13}C-NMR to identify carbonyl and quaternary carbons. Computational tools like ORTEP-3 aid in visualizing hydrogen-bonding networks in crystal packing .

Q. What preliminary biological assays are recommended to assess its activity?

  • Methodological Answer : Begin with cytotoxicity assays (e.g., MTT on cancer cell lines) to evaluate antiproliferative effects. Follow with enzyme inhibition studies targeting kinases or proteases, given the structural similarity to known heterocyclic inhibitors. Fluorinated analogs may require metabolic stability assays in liver microsomes due to enhanced lipophilicity .

Advanced Research Questions

Q. How can synthetic yields be optimized for large-scale research applications?

  • Methodological Answer : Conduct Design of Experiments (DoE) to optimize reaction parameters:

  • Temperature : Lower temperatures (−78°C) reduce side reactions during cyclization.
  • Catalysts : Test alternative bases (e.g., LiHMDS) to improve regioselectivity.
  • Solvents : Compare THF vs. dichloromethane for solubility and reaction kinetics.
    Monitor progress via in-line FTIR or LC-MS to identify bottlenecks .

Q. How to resolve contradictions in biological activity data across studies?

  • Methodological Answer : Cross-validate assays using orthogonal methods (e.g., SPR for binding affinity vs. enzymatic activity). Assess purity rigorously via HPLC-UV/ELSD; impurities >95% may skew results. Consider structural analogs (e.g., chloro- vs. fluoro-substituted derivatives) to isolate substituent effects .

Q. What computational strategies predict binding modes with biological targets?

  • Methodological Answer : Perform molecular docking (AutoDock Vina) using crystal structures of target proteins (e.g., Factor Xa). Validate with MD simulations (AMBER) to assess stability of ligand-protein interactions. Machine learning models (e.g., Random Forest) trained on similar heterocycles can prioritize analogs for synthesis .

Q. What mechanistic studies elucidate its mode of action in cellular pathways?

  • Methodological Answer : Use siRNA knockdown or CRISPR-Cas9 to identify target genes. Transcriptomic profiling (RNA-seq) post-treatment can reveal pathway enrichment (e.g., apoptosis, cell cycle). Pair with metabolomics (LC-HRMS) to detect disruptions in glycolysis or nucleotide synthesis .

Q. How to evaluate stability under physiological conditions for in vivo studies?

  • Methodological Answer : Conduct accelerated stability studies in PBS (pH 7.4) and simulated gastric fluid (pH 2.0) at 37°C. Monitor degradation via UPLC-MS every 24 hours. Fluorinated derivatives may exhibit enhanced stability; compare half-lives with non-fluorinated analogs .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.